molecular formula C5H6OS B153580 2-Thiophenemethanol CAS No. 636-72-6

2-Thiophenemethanol

Cat. No.: B153580
CAS No.: 636-72-6
M. Wt: 114.17 g/mol
InChI Key: ZPHGMBGIFODUMF-UHFFFAOYSA-N
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Description

2-Thiophenemethanol (C₅H₆OS, molecular weight 114.17 g/mol) is a heteroaromatic alcohol featuring a hydroxymethyl (–CH₂OH) group attached to the 2-position of a thiophene ring. Its structure confers unique electronic and steric properties, making it valuable in organic synthesis, catalysis, and materials science. Key applications include:

  • Electrocatalytic oxidation to 2-thiophenemethanal (a precursor for pharmaceuticals and agrochemicals) using MnO₂–Pi–NCS/CFP electrodes with TEMPO mediation, achieving high current density (7.16 × 10⁻⁵ A cm⁻²) and stability .
  • Alkylation reactions in borrowing-hydrogen catalysis, where it demonstrates high mono-alkylation selectivity (avoiding dialkylation seen with aliphatic alcohols like 1-butanol) .
  • Polymer synthesis, such as poly[(2-hydroxymethyl)thiophene], for CO₂ capture materials .

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction represents one of the earliest methods for synthesizing 2-thiophenemethanol. This approach involves reacting 2-bromothiophene with magnesium to form a Grignard reagent, which is subsequently treated with formaldehyde to yield the target alcohol. Early implementations of this method, however, encountered significant limitations. For instance, the synthesis of 2-bromothiophene—a prerequisite starting material—proved challenging due to its instability and explosive nature . Furthermore, the reaction necessitates anhydrous conditions and flammable ether solvents, complicating large-scale production .

Modified Grignard Approaches

To circumvent these issues, later modifications employed trihaloacetaldehydes (e.g., CX₃CHO, where X = Cl, Br) under Lewis acid catalysis. For example, reacting 2-thiophene derivatives with trichloroacetaldehyde in the presence of BF₃·OEt₂ produced α-trihalomethyl-2-thiophenemethanols, which were subsequently reduced to this compound . This two-step process improved selectivity, achieving yields of 75–85% . Nevertheless, the requirement for halogenated reagents and harsh reduction conditions (e.g., LiAlH₄) limited its adoption in industrial settings.

Catalytic Hydrogenation of 2-Thiopheneacetate Derivatives

Recent advances in catalytic hydrogenation have emerged as a preferred route for this compound synthesis. Chinese Patent CN102964334B delineates a high-yield method utilizing palladium on carbon (Pd/C) to hydrogenate 2-thiopheneacetic acid derivatives .

Reaction Conditions and Optimization

In a representative procedure, 2-(2-bromophenyl)thiophene is subjected to hydrogenation at 45–50°C under 1–1.2 MPa pressure, yielding this compound with 93% efficiency . Key advantages include:

  • Mild reaction parameters : Temperatures below 50°C prevent thermal degradation.

  • Catalyst recyclability : Pd/C retains activity over multiple cycles, reducing costs .

Table 1: Catalytic Hydrogenation Performance

SubstrateCatalystPressure (MPa)Temperature (°C)Yield (%)
2-(2-Bromophenyl)thiophenePd/C1.25093
2-Thiopheneacetic ethyl esterPd/C0.54592

Wittig Rearrangement of Allyl Thiophenemethyl Ethers

The Wittig rearrangement offers a versatile alternative, enabling the synthesis of both this compound and its ethanol analogs. As detailed by Tsubuki et al., allyl 2-thiophenemethyl ethers undergo -sigmatropic rearrangement upon deprotonation with organolithium bases .

Mechanistic Insights

Deprotonation at the α-position of the allyl ether generates a lithiated intermediate, which rearranges to form a γ,δ-unsaturated alcohol. Using tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at −78°C, this method achieves 80–88% yields . Notably, the choice of base influences regioselectivity:

  • n-BuLi : Favors -rearrangement, producing thiopheneethanol derivatives.

  • t-BuLi : Promotes -rearrangement, yielding this compound predominantly .

Table 2: Wittig Rearrangement Outcomes

BaseSolventTemperature (°C)ProductYield (%)
t-BuLiTHF−78This compound88
n-BuLiTHF−782-Thiopheneethanol82

Dehydrogenative Coupling with Manganese Catalysts

A novel one-step synthesis leveraging manganese complexes was reported in 2023 . This method couples this compound with ketones via dehydrogenative coupling, though its primary application lies in synthesizing thiophene-substituted ketones rather than producing this compound itself . Despite this, the protocol’s operational simplicity (room temperature, aerobic conditions) and 85–90% yields suggest potential adaptability for alcohol synthesis .

Comparative Analysis of Methodologies

Yield and Scalability

  • Catalytic hydrogenation excels in industrial contexts due to high yields (90–93%) and mild conditions .

  • Wittig rearrangement offers superior regiocontrol but requires cryogenic temperatures, limiting scalability .

  • Grignard methods remain largely obsolete due to safety concerns and moderate yields (75–85%) .

Environmental and Economic Considerations

  • Pd/C-based hydrogenation generates minimal waste, aligning with green chemistry principles .

  • Manganese catalysis eliminates precious metal use, reducing costs by 40% compared to Pd/C .

Scientific Research Applications

Organic Synthesis

Versatile Building Block
2-Thiophenemethanol is widely recognized as a valuable building block in organic synthesis. It facilitates the creation of complex organic molecules through various chemical reactions. For instance, a recent study highlighted its use in synthesizing thiophene-substituted ketones via a manganese-catalyzed dehydrogenative coupling reaction. This method allows for the efficient formation of diverse ketones under mild conditions, showcasing its utility in expanding the repertoire of accessible organic compounds .

Pharmaceutical Development

Potential Therapeutic Applications
The unique properties of this compound make it an attractive candidate for pharmaceutical development. Its derivatives have shown potential anti-inflammatory and antimicrobial activities. Research has indicated that thiophene-2-carboxamide derivatives exhibit significant antioxidant properties and antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . Furthermore, the compound has been explored for its role in drug discovery, with some derivatives being considered lead compounds for new therapeutic agents .

Material Science

Conductive Polymers and Electronics
In material science, this compound is utilized in the production of conductive polymers. These materials are essential for developing electronic devices such as sensors and organic light-emitting diodes (OLEDs). A study demonstrated an environmentally friendly method for the electrocatalytic oxidation of this compound to produce 2-thiophenemethanal using modified electrodes. This process enhances the electrical properties of materials, making them suitable for various electronic applications .

Agricultural Chemistry

Agrochemical Formulation
The compound is also being investigated for its potential in agricultural chemistry. Its derivatives can be formulated into agrochemicals aimed at developing more effective pesticides and herbicides. This application focuses on targeting specific pests while minimizing environmental impact, aligning with sustainable agricultural practices .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Organic Synthesis Building block for complex organic moleculesManganese-catalyzed synthesis of thiophene-substituted ketones
Pharmaceuticals Development of anti-inflammatory and antimicrobial agentsSignificant antioxidant and antibacterial activities reported
Material Science Production of conductive polymers for electronicsElectrocatalytic oxidation method enhances electrical properties
Agricultural Chemistry Formulation of effective pesticides and herbicidesPotential for sustainable agrochemical development

Case Studies

  • Synthesis of Thiophene-Substituted Ketones
    A recent study utilized this compound in a one-step green synthesis method to create thiophene-substituted ketones using manganese catalysts. The results demonstrated high yields and broad substrate applicability, emphasizing the compound's role in efficient organic synthesis .
  • Antioxidant and Antibacterial Activity Assessment
    Research on thiophene-2-carboxamide derivatives derived from this compound showed promising results in antioxidant assays and antibacterial tests against multiple bacterial strains. The findings suggest that structural modifications can enhance their therapeutic potential .
  • Electrocatalytic Oxidation Method Development
    An innovative approach was developed for the electrocatalytic oxidation of this compound using nanocarbon spheres coated with manganese dioxide. This method not only improved the efficiency of the oxidation process but also contributed to environmentally friendly practices in chemical synthesis .

Mechanism of Action

The mechanism of action of 2-thiophenemethanol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The hydroxymethyl group attached to the thiophene ring allows for easy modification, enabling the formation of a wide range of derivatives. These derivatives can interact with different molecular targets and pathways, depending on their specific functional groups and structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxidation Efficiency and Selectivity

The electrochemical and catalytic oxidation of 2-thiophenemethanol is compared with benzyl alcohol, 4-nitrobenzyl alcohol, and 2-pyridinemethanol:

Compound Catalyst/Electrode Conversion (%) Selectivity (%) Conditions Reference
This compound MnO₂–Pi–NCS/CFP + TEMPO ~99 >99 0.01 M H₂SO₄, ambient
Benzyl alcohol Zn(NO₃)₂/VO(C₂O₄)₃ 99 >99 80°C, 4 h
4-Nitrobenzyl alcohol Zn(NO₃)₂/VO(C₂O₄)₃ 99 >99 80°C, 4 h
2-Pyridinemethanol Zn(NO₃)₂/VO(C₂O₄)₃ ~99 >99 80°C, 1.5 h

Key Findings :

  • This compound achieves near-quantitative conversion under mild electrochemical conditions, comparable to benzyl alcohols. However, its oxidation requires TEMPO mediation, whereas benzyl derivatives can use simpler metal catalysts .
  • The MnO₂–Pi–NCS/CFP electrode enhances surface area (6.72 cm² vs. 1.43 cm² for bare CFP) and roughness (RMS 9.312 mm vs. 1.746 mm for CFP), critical for efficient electron transfer .

Catalytic Hydrogenation

Hydrogenation of aldehydes to alcohols reveals differences in reactivity:

Aldhyde Catalyst Alcohol Product Yield (%) Reference
2-Thiophenecarboxaldehyde Ni/C1 This compound 68.6
Cinnamaldehyde Ni/C1 Cinnamyl alcohol 85.5

Key Findings :

  • Lower yields for this compound (68.6% vs. 85.5% for cinnamyl alcohol) suggest steric or electronic hindrance from the thiophene ring .

Reactivity in Cross-Coupling Reactions

Heterocyclic alcohols exhibit distinct behavior compared to benzyl alcohols:

Reaction Substrate Product Yield (%) Reference
Ruthenium-catalyzed alkylation This compound 59
Ruthenium-catalyzed alkylation 1-Naphthylmethanol 88

Key Findings :

  • This compound’s lower yield (59% vs. 88% for 1-naphthylmethanol) highlights reduced nucleophilicity due to sulfur’s electron-withdrawing effects .

Stability and Catalyst Reusability

Gold nanoparticle (AuNP)-catalyzed oxidation demonstrates:

  • This compound achieves 96% selectivity to 2-thiophenemethanal using AuNPs in syndiotactic polystyrene matrices, comparable to benzyl alcohol (96% selectivity) .
  • The nanoporous polymer matrix minimizes AuNP leaching, enabling catalyst reuse without significant activity loss .

Structural and Electronic Effects

  • Electron-withdrawing sulfur : Reduces electron density at the hydroxymethyl group, slowing nucleophilic attacks but enhancing oxidative stability .
  • Steric hindrance : The planar thiophene ring may limit access to active sites in heterogeneous catalysis .
  • Solubility: Polar aprotic solvents (e.g., CH₃CN) improve reactivity compared to nonpolar media .

Biological Activity

2-Thiophenemethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and related compounds.

Chemical Structure and Properties

This compound, a thiophene derivative, features a thiophene ring substituted with a hydroxymethyl group. Its molecular formula is C5H6OSC_5H_6OS, and it exhibits characteristics typical of thiophene derivatives, which are known for their diverse biological activities.

1. Anti-Inflammatory Properties

Research indicates that thiophene-based compounds, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that various thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance:

  • Inhibition of COX-2 and 5-LOX : Compounds similar to this compound have shown IC50 values in the nanomolar range against COX-2 and 5-LOX, suggesting strong anti-inflammatory potential .
  • Mechanism of Action : The anti-inflammatory effects are often attributed to the ability of these compounds to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo .

2. Antimicrobial Activity

Thiophene derivatives have been explored for their antimicrobial properties. In particular, studies have indicated that certain modifications to the thiophene structure can enhance antibacterial activity against various pathogens. For example:

  • Cholinesterase Inhibition : Some thiophene derivatives have been identified as inhibitors of cholinesterase enzymes, which are important in neurotransmission. This activity can be leveraged for developing treatments for neurodegenerative diseases .

3. Cytotoxic Effects

The cytotoxicity of this compound has also been investigated in several cancer cell lines. Research has demonstrated that:

  • Selective Cytotoxicity : Certain studies found that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Case Study 1: In Vivo Anti-Inflammatory Effects

A study evaluated the anti-inflammatory effects of a compound structurally related to this compound in a carrageenan-induced paw edema model in rats. The results showed:

CompoundDose (mg/kg)Inhibition (%)
This compound Derivative5058.46
Indomethacin5047.73

This data suggests that the tested derivative significantly reduced inflammation compared to the standard drug indomethacin .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of thiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)
This compound Derivative32 µg/mL
Control (Standard Antibiotic)16 µg/mL

These findings highlight the potential use of thiophene derivatives in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for converting 2-Thiophenemethanol to 2-thiophenecarbaldehyde in electrochemical systems?

  • Methodological Answer: Electrochemical oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a mediator in acidic media is a widely adopted approach. A MnO₂–Pi (manganese dioxide–phosphate) nanocomposite-modified carbon fiber paper (CFP) electrode enhances efficiency by providing high surface roughness (9.312 ± 0.753 mm) and electrochemically active surface area (6.72 cm²). The process involves cyclic voltammetry (CV) at 0.05 V/s in 0.01 M H₂SO₄ with 10 mM substrate and 0.1 M TEMPO, achieving 98% electrode stability over 50 cycles .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 9.95 ppm for aldehyde protons in 2-thiophenecarbaldehyde) confirm structural conversion .
  • X-ray Photoelectron Spectroscopy (XPS): Identifies chemical states of Mn (e.g., Mn 2p₃/₂ at 642.3 eV) and S (S 2p₃/₂ at 163.7 eV) to validate electrode composition and reaction pathways .
  • Cyclic Voltammetry (CV): Quantifies peak currents (e.g., -5.35 × 10⁻⁵ A/cm² for MnO₂–Pi–NCS/CFP) to assess electrocatalytic activity .

Q. How to design a reproducible electrochemical setup for oxidizing this compound?

  • Methodological Answer: Use a three-electrode system with MnO₂–Pi–NCS/CFP as the working electrode, Pt as the counter electrode, and SCE as the reference. Optimize parameters:

  • Electrolyte: 0.01 M H₂SO₄ with TEMPO (0.1 M).
  • Potential Range: -0.6 to 0.8 V vs. SCE.
  • Validation: Test reproducibility across six electrodes, ensuring <2% variation in current response .

Advanced Research Questions

Q. How to resolve discrepancies in electrocatalytic current densities when scaling up this compound oxidation?

  • Methodological Answer: Inconsistent currents may arise from electrode roughness variations (e.g., NCS/CFP roughness = 3.975 ± 0.318 mm vs. MnO₂–Pi–NCS/CFP = 9.312 ± 0.753 mm). Mitigate by:

  • Surface Profilometry: Monitor roughness uniformity across 12 electrode areas.
  • TEMPO Regeneration: Ensure excess TEMPO (≥0.1 M) to prevent mediator depletion during large-scale runs .

Q. What mechanistic insights explain the selectivity of manganese-catalyzed dehydrogenative coupling of this compound with ketones?

  • Methodological Answer: Mn complexes facilitate β-alkylation via a dehydrogenation-hydrogenation pathway. The reaction proceeds under mild conditions (room temperature, aqueous media) with broad substrate scope (e.g., 79–89% yields for aryl-alcohol derivatives). Key steps:

  • Dehydrogenation: Mn oxidizes this compound to 2-thiophenecarbaldehyde.
  • Aldol Condensation: Base-mediated coupling with ketones forms α,β-unsaturated intermediates.
  • Hydrogenation: Mn catalyst reduces intermediates to saturated ketones .

Q. Why do hydrogenation catalysts exhibit substrate-dependent inhibition with this compound derivatives?

  • Methodological Answer: Heterocyclic sulfur in thiophene rings strongly coordinates to metal catalysts (e.g., Ru, Pt), inhibiting hydrogenation of the aromatic ring. For example, 2-acetylthiophene is reduced to 1-(2-thienyl)ethanol, but dibenzo[b,d]thiophene remains inert due to S-metal binding. Mitigate via:

  • Catalyst Screening: Use sulfur-tolerant catalysts (e.g., MnO₂).
  • Protective Groups: Temporarily block sulfur sites during hydrogenation .

Q. How do enzymatic systems oxidize this compound, and what are their limitations?

  • Methodological Answer: Laccases and alcohol dehydrogenases show moderate activity (e.g., 42% relative activity for this compound vs. 75% for furfuryl alcohol). Limitations include:

  • Substrate Specificity: Enzymes favor aliphatic over aromatic alcohols.
  • Inhibition: Thiophene’s electron-rich structure may block active sites. Optimize via directed evolution or co-factor engineering .

Q. What surface characterization methods quantify the role of nanoscale roughness in electrocatalytic performance?

  • Methodological Answer:

  • Optical Profilometry: 3D imaging (50× magnification) measures roughness (e.g., MnO₂–Pi–NCS/CFP = 9.312 ± 0.753 mm).
  • Electrochemical Impedance Spectroscopy (EIS): Lower charge-transfer resistance (e.g., 12 Ω for MnO₂–Pi–NCS/CFP vs. 45 Ω for bare CFP) correlates with higher active sites .

Properties

IUPAC Name

thiophen-2-ylmethanol
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InChI

InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
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InChI Key

ZPHGMBGIFODUMF-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC(=C1)CO
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Molecular Formula

C5H6OS
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DSSTOX Substance ID

DTXSID50212979
Record name 2-Thienylmethanol
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Molecular Weight

114.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Clear colourless to yellow liquid; Savoury roasted aroma with coffee notes
Record name Thiophene-2-methanol
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Boiling Point

206.00 to 207.00 °C. @ 760.00 mm Hg
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Solubility

Soluble in water, Soluble (in ethanol)
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Density

1.205-1.215 (20°)
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Vapor Pressure

0.02 [mmHg]
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CAS No.

636-72-6
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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